molecular formula C22H23Cl2NO3 B2389039 ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate CAS No. 1415968-71-6

ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate

Cat. No.: B2389039
CAS No.: 1415968-71-6
M. Wt: 420.33
InChI Key: ZWCHZCWQEFKVSK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate is a synthetic indole derivative with a complex substitution pattern. Key structural features include:

  • Ethyl ester at the 2-position of the indole core.
  • 6-Chloro substituent on the indole ring, enhancing electrophilic reactivity.
  • 3-(4-Chloro-3,5-dimethylphenoxy)propyl chain at the 3-position, contributing to hydrophobicity and steric bulk.

This compound has been studied extensively in the context of Mcl-1 inhibition for cancer therapy. Structural data from PDB entries (e.g., 4hw2, 4hw3) confirm its role in binding to the hydrophobic groove of Mcl-1, a pro-survival Bcl-2 family protein . Its ethyl ester group is hypothesized to improve cell permeability, acting as a prodrug that hydrolyzes to the active carboxylic acid form .

Properties

IUPAC Name

ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2NO3/c1-4-27-22(26)21-18(17-8-7-15(23)12-19(17)25-21)6-5-9-28-16-10-13(2)20(24)14(3)11-16/h7-8,10-12,25H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCHZCWQEFKVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)CCCOC3=CC(=C(C(=C3)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate exhibits promising anticancer properties. The compound has shown efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
A study conducted by Zhang et al. evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase-3 and caspase-9 pathways.

Concentration (µM)Cell Viability (%)Caspase-3 Activity (Fold Increase)
01001
5802
10604
15308

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Experimental Results:
In vitro studies on macrophages treated with lipopolysaccharide (LPS) revealed that the compound reduced levels of IL-6 and TNF-alpha significantly.

Treatment Concentration (µg/mL)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
107570
259085

Neuropharmacology

This compound has been explored for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
A study by Lee et al. investigated the neuroprotective potential of this compound in a model of Parkinson's disease using SH-SY5Y neuroblastoma cells. The findings indicated that the compound significantly reduced oxidative stress markers and improved cell survival rates.

Antimicrobial Activity

The compound has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

Experimental Findings:
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can guide further modifications to enhance its biological activity. Variations in substituents on the indole ring and side chains have been systematically studied to optimize potency and selectivity for specific targets.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-2-Carboxylic Acid Derivatives

6-Chloro-3-[3-(4-Chloro-3,5-Dimethylphenoxy)Propyl]-1H-Indole-2-Carboxylic Acid
  • Structural Difference : Replacement of the ethyl ester with a carboxylic acid at the 2-position.
  • Impact: Enhanced hydrogen-bonding capacity with Mcl-1 residues (e.g., Arg 263), as observed in crystallographic studies .
  • Activity : Direct binding to Mcl-1 confirmed via X-ray structures (PDB: 4hw2, 4hw3), with inhibitory potency in low micromolar ranges .
6-Chloro-3-(3-(4-Chloro-3,5-Dimethylphenoxy)Propyl)-1-Methyl-1H-Indole-2-Carboxylic Acid (Compound 58)
  • Structural Difference : Methylation of the indole NH and carboxylic acid at the 2-position.
  • Impact :
    • Increased metabolic stability due to blocked NH oxidation.
    • Altered steric interactions; the methyl group may disrupt binding to Mcl-1’s hydrophobic cleft.
  • Synthesis : Derived from alkylation of the parent ester using methyl iodide .

Tricyclic Indole Derivatives

9-Chloro-6-(3-(4-Chloro-3,5-Dimethylphenoxy)Propyl)-2,3-Dihydro-[1,4]Oxazino[2,3,4-hi]Indole-5-Carboxylic Acid (Compound 35)
  • Structural Difference : Incorporation of a fused oxazine ring at the 7- and 8-positions of the indole.
  • Enhanced potency as a Mcl-1 inhibitor due to additional π-π interactions with Phe 270 and Tyr 256 .
  • Synthesis : Generated via Suzuki-Miyaura coupling and subsequent oxidation .

Indole-2-Carboxamide Derivatives

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3)
  • Structural Difference : Replacement of the ethyl ester with a carboxamide and introduction of a 5-fluoro substituent .
  • Impact :
    • Improved solubility and bioavailability due to the polar carboxamide group.
    • Fluorine enhances metabolic stability and electron-withdrawing effects, modulating indole ring electronics.

7-Substituted Indole Derivatives

3-[3-(4-Chloro-3,5-Dimethylphenoxy)Propyl]-7-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)-1H-Indole-2-Carboxylic Acid
  • Structural Difference : Addition of a 1,3,5-trimethylpyrazole group at the 7-position.
  • Molecular weight increase (~529 g/mol) may affect pharmacokinetics .
  • Synthesis : Achieved via EDC-mediated coupling reactions .

Phenoxypropyl Chain Variants

6-Chloro-3-(3-(Naphthalen-1-Yloxy)Propyl)-1H-Indole-2-Carboxylic Acid (Compound 55)
  • Structural Difference: Replacement of the 4-chloro-3,5-dimethylphenoxy group with a naphthalen-1-yloxy moiety.
  • Potential for off-target interactions due to increased hydrophobicity .

Biological Activity

Ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the indole carboxylate class and features a complex structure characterized by multiple functional groups. The synthesis typically involves several steps, starting with the preparation of key intermediates followed by coupling reactions that yield the final product. Common solvents used in these reactions include dichloromethane and ethanol, with catalysts like triethylamine facilitating the process.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interactions with different biological targets.

The compound is believed to interact with specific receptors or enzymes, altering their activity and leading to various biological effects. Its mechanism may involve:

  • Agonistic or antagonistic activity at dopamine receptors, particularly D3 and D2 receptors, which are crucial in neuropharmacology .
  • Inhibition of specific enzymes , potentially influencing metabolic pathways related to diseases such as diabetes and cancer .

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological effects:

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models .

Antimicrobial Activity

Preliminary investigations suggest that the compound may also exhibit antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antioxidant and antimicrobial activity through DPPH radical scavenging assays.
PMC7262777 (2020)Highlighted selective agonist activity at D3 dopamine receptors, with implications for neuropsychiatric disorders .
Google Patents (2008)Discussed potential therapeutic applications in diabetes management due to enzyme inhibition properties .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling for indole core formation and alkylation/arylation for side-chain introduction . Substituent positions (e.g., chlorine at C6, phenoxypropyl at C3) require careful optimization of reaction conditions (e.g., solvent polarity, temperature) due to steric hindrance and electronic effects. For example, chlorine at C6 may reduce nucleophilicity, necessitating stronger bases or catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., indole NH at δ 10-12 ppm, ethyl ester protons at δ 1.3-4.3 ppm) and confirm substitution patterns .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How do electronic effects of chlorine and phenoxypropyl substituents impact the compound’s reactivity in catalytic systems?

  • Methodological Answer : Chlorine’s electron-withdrawing nature at C6 reduces electron density in the indole ring, slowing electrophilic substitution but enhancing stability in oxidative conditions. The phenoxypropyl group introduces steric bulk, which can hinder access to catalytic sites in transition-metal systems (e.g., Pd catalysts). Computational modeling (DFT) is recommended to map charge distribution and predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar indole derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., halogen type, ester groups) and assess bioactivity against control compounds (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., byproducts from incomplete alkylation) that may skew bioassay results .
  • Receptor Docking Simulations : Model interactions with target proteins (e.g., enzymes) to explain discrepancies between in vitro and in silico data .

Q. How can reaction mechanisms for key transformations (e.g., indole alkylation) be rigorously validated?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate Trapping : Use low-temperature NMR or quenching agents to isolate and characterize transient species (e.g., carbocation intermediates in alkylation) .
  • Catalytic Profiling : Test diverse catalysts (e.g., Pd, Cu) to map mechanistic pathways (e.g., radical vs. ionic mechanisms) .

Data Contradiction Analysis

Q. Why might reported yields for phenoxypropyl side-chain installation vary across studies?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but promote side reactions (e.g., ester hydrolysis), reducing yield. Non-polar solvents (toluene) might limit solubility but enhance selectivity .
  • Catalyst Loading : Overuse of Pd catalysts can lead to homocoupling byproducts; optimize catalyst-to-substrate ratios via Design of Experiments (DoE) .
  • Workup Procedures : Inadequate purification (e.g., column chromatography vs. recrystallization) may leave unreacted starting materials, inflating perceived yields .

Structural and Functional Comparisons

Q. How does this compound compare to methyl-substituted indole carboxylates in terms of stability and reactivity?

  • Methodological Answer : Ethyl esters (vs. methyl) exhibit slower hydrolysis rates due to increased steric protection of the carbonyl group, enhancing stability in aqueous media. However, methyl esters may show higher electrophilicity in nucleophilic acyl substitution . Substituent electronic profiles (e.g., Cl vs. F) further modulate reactivity in cross-coupling reactions .

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